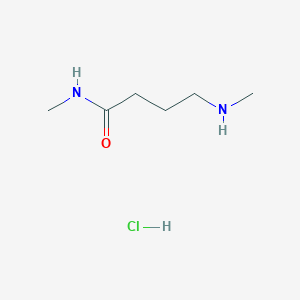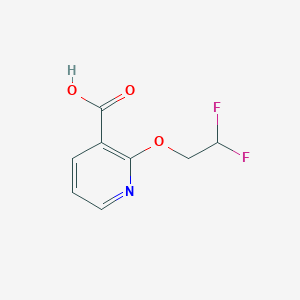![molecular formula C13H16O2S B1430020 2-[1-(苯硫基)环丁基]乙酸甲酯 CAS No. 1443980-31-1](/img/structure/B1430020.png)
2-[1-(苯硫基)环丁基]乙酸甲酯
描述
Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate, also known as Methyl 2-phenylsulfanylcyclobutylacetate, is a synthetic compound that is used in various scientific research applications. It is an organic compound with a molecular formula of C14H20O2S. This compound is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in biochemical and physiological research.
科学研究应用
反应机理和合成
环扩张和杂环形成:一项研究深入研究了亚甲基环丙烷与苯硫烯酰氯和苯硒烯酰氯的反应,产生了(环丁-1-烯基硫代)苯和开环产物。该研究提出了这些反应的合理机理,有助于理解环丁基化合物的反应性 (刘乐平和石明,2004)。
硫属元素化和化合物合成:另一项研究重点关注使用有机二硫属元素化合物的 1,3-二氯丁-2-烯的硫属元素化,突出了甲基对烯丙基重排的影响。这项研究使得获得双(苯硫基)丁烯成为可能,丰富了合成有机化学的武器库 (E. Levanova 等人,2018)。
分子内杂-狄尔斯-阿尔德反应:对 1-(苯硫基)和 1-(苯磺酰基)取代丙酮与苯甲醛的反应的研究导致了顺式稠合 2H-吡喃衍生物的合成。这项工作通过探索分子内环加成反应,为杂环化学领域做出了贡献 (K. Bogdanowicz-Szwed 和 A. Pałasz,2001)。
分子和电子结构分析
- 实验和理论研究:对 2-((3R,4R)-3-(萘-1-基)-4-(苯磺酰基)异恶唑烷-2-基)乙酸甲酯进行了联合实验和理论研究。这项研究旨在使用密度泛函理论 (DFT) 方法了解局部和整体化学活动以及分子和化学性质。此类研究对于阐明化合物的亲电和亲核性质至关重要 (Z. Gültekin 等人,2020)。
新杂环的合成
- 阳离子驱动的串联反应:探索了一种涉及阳离子驱动的串联环扩大-环化反应的新型合成方法,以生成新的杂环。该方法利用了环丙基甲基-环丁基环扩大的硫鎓离子,展示了合成有机化学中的创新途径 (A. Bernard 等人,2002)。
属性
IUPAC Name |
methyl 2-(1-phenylsulfanylcyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S/c1-15-12(14)10-13(8-5-9-13)16-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPAEVZEZTVOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1429941.png)
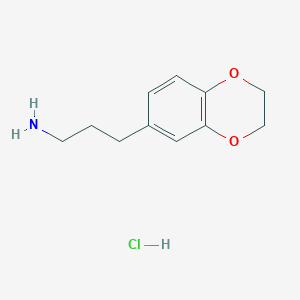
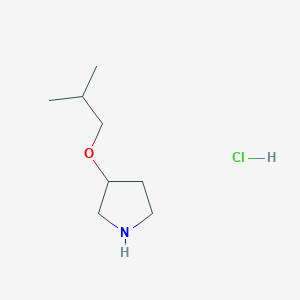
![[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1429945.png)
![Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride](/img/structure/B1429946.png)
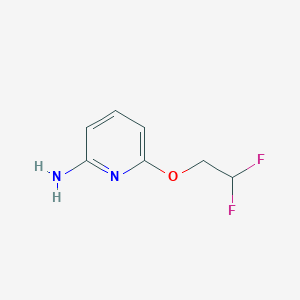
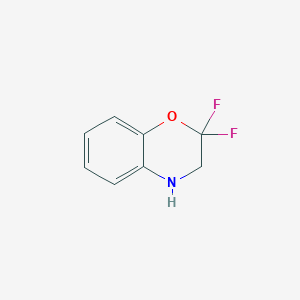
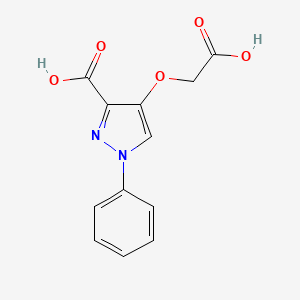
![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1429953.png)
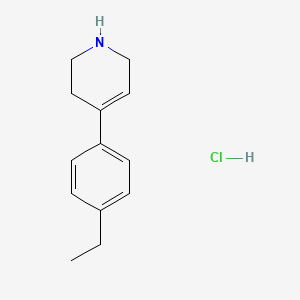
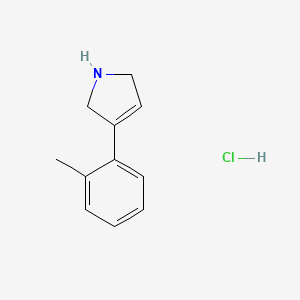
![[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B1429957.png)
